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Methyl 2-thienylacetate

Cat. No.: B156794
CAS No.: 19432-68-9
M. Wt: 156.2 g/mol
InChI Key: KNKIXYMOHMYZJR-UHFFFAOYSA-N
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Description

Overview of Thiophene (B33073) Derivatives in Organic Synthesis and Medicinal Chemistry

Thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered substantial interest in the fields of organic synthesis and medicinal chemistry. nih.goveprajournals.com Their structural similarity to other aromatic systems, like benzene (B151609), allows them to participate in a wide array of chemical transformations. eprajournals.com In medicinal chemistry, the thiophene nucleus is considered a "privileged pharmacophore" due to its presence in numerous biologically active compounds and approved drugs. nih.govrsc.org These derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. nih.goveprajournals.comimpactfactor.org The versatility of thiophene derivatives also extends to materials science, where they are utilized as corrosion inhibitors and components of organic semiconductors. nih.gov

Significance of Methyl Esters in Ester Chemistry

Methyl esters are a fundamental class of organic compounds characterized by the presence of a methyl group attached to the carboxylate oxygen. geeksforgeeks.org They are widely employed in various chemical industries and academic research settings. ambujasolvex.competercremerna.com In organic synthesis, methyl esters serve as crucial intermediates and protecting groups for carboxylic acids. geeksforgeeks.org Their relatively straightforward preparation, often through Fischer esterification, and their ability to undergo a variety of transformations, such as hydrolysis, transesterification, and reduction, make them highly valuable. geeksforgeeks.orgfosfa.org Furthermore, methyl esters are recognized for their favorable physical properties, including good solubility and often pleasant, fruity odors, leading to their use as solvents and in the formulation of fragrances and flavors. slchemtech.comscentspiracy.com

Methyl 2-Thienylacetate as a Key Intermediate and Research Subject

This compound, a molecule combining the structural features of a thiophene ring and a methyl ester, stands as a key intermediate and a subject of focused research. chemicalbook.com Its bifunctional nature, possessing both a reactive thiophene core and a modifiable ester group, allows for the synthesis of a diverse range of more complex molecules. This compound serves as a valuable building block in the creation of novel compounds with potential applications in pharmaceuticals and other specialized chemical industries. chemicalbook.com For instance, it has been utilized as a substrate for enzymes like penicillin amidase, highlighting its relevance in biocatalysis research. chemicalbook.comchemicalbook.com

Historical Context of Thienylacetic Acid Derivatives in Chemical Literature

The study of thienylacetic acid and its derivatives has a notable history in chemical literature, primarily driven by their utility in the synthesis of pharmaceuticals. 2-Thiopheneacetic acid, the parent acid of this compound, is a known precursor to important antibiotics such as cephaloridine (B1668813) and cephalothin. wikipedia.org This historical significance has spurred ongoing research into the synthesis and properties of its derivatives, including the corresponding esters. The exploration of different synthetic routes to access these compounds and the investigation of their chemical reactivity have been recurring themes in organic chemistry research.

Chemical Profile of this compound

Identifier Value
IUPAC Name methyl 2-(thiophen-2-yl)acetate
CAS Number 19432-68-9
Chemical Formula C₇H₈O₂S
Molecular Weight 156.21 g/mol
Physical State Liquid
Boiling Point 50 °C at 0.06 mmHg
Density 1.188 g/mL at 20 °C

This table is interactive. Click on the headers to sort.

Synthesis and Manufacturing Processes

The primary laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 2-thiopheneacetic acid with methanol (B129727) in the presence of an acid catalyst. This well-established method offers a direct and efficient route to the desired ester.

Industrially, the manufacturing process would likely involve the large-scale adaptation of this esterification reaction. Key considerations for industrial production include optimizing reaction conditions (temperature, catalyst loading, and reaction time) to maximize yield and purity while minimizing costs and environmental impact. The purification of the final product, typically through distillation, is a critical step to meet the quality standards required for its various applications.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is dictated by its three main components: the ester group, the thiophene ring, and the active methylene (B1212753) group.

Reactivity of the Ester Group: The ester functionality can undergo hydrolysis to yield the parent 2-thiopheneacetic acid and methanol. It can also participate in transesterification reactions with other alcohols to form different esters.

Reactivity of the Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution reactions. These reactions, such as halogenation and nitration, typically occur at the 5-position of the thiophene ring, which is the most electron-rich and sterically accessible position.

Reactivity of the Active Methylene Group: The methylene group adjacent to both the thiophene ring and the carbonyl group is acidic and can be deprotonated by a suitable base. The resulting carbanion can then be used in various carbon-carbon bond-forming reactions, such as alkylations and condensations, allowing for further elaboration of the molecular structure.

Applications in Research and Industry

This compound's versatile chemical nature makes it a valuable compound in several sectors:

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical compounds. google.com The thiophene moiety is a key structural element in many drugs, and this compound provides a convenient starting point for introducing this ring system.

Fragrance and Flavoring Industry: While not as common as other esters, its structural similarity to compounds like methyl phenylacetate, which has a strong honey-like scent, suggests potential applications as a fragrance or flavoring ingredient. scentspiracy.com Some related sulfur-containing esters are used in food flavoring. thegoodscentscompany.com

Agrochemical Research: The thiophene ring is present in some agrochemicals, and this compound can be used as an intermediate in the development of new pesticides and herbicides.

Material Science: Thiophene-based molecules are integral to the development of organic electronic materials. The ability to functionalize this compound makes it a candidate for creating novel polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B156794 Methyl 2-thienylacetate CAS No. 19432-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-thiophen-2-ylacetate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKIXYMOHMYZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173055
Record name Methyl thiophen-2-acetate
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19432-68-9
Record name 2-Thiopheneacetic acid, methyl ester
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Record name Methyl thiophen-2-acetate
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Record name Methyl thiophen-2-acetate
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Record name Methyl thiophen-2-acetate
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Chemical Reactivity and Transformation Studies of Methyl 2 Thienylacetate

Reactions at the Ester Moiety

The ester group in methyl 2-thienylacetate is the primary site for several important chemical reactions. These transformations allow for the conversion of the methyl ester into other valuable functional groups, such as carboxylic acids, different esters, and amides.

Hydrolysis to 2-Thienylacetic Acid

Hydrolysis of this compound involves the cleavage of the ester bond by reaction with water to yield 2-thienylacetic acid and methanol (B129727). This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the hydrolysis of an ester to a carboxylic acid is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a molecule of methanol to form the carboxylic acid. libretexts.org The presence of a strong acid catalyst is crucial to protonate the carbonyl group and to facilitate the departure of the leaving group. libretexts.orgyoutube.com

The general steps for the acid-catalyzed hydrolysis of an ester are as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the leaving group: The leaving group (methanol) is eliminated, regenerating the carbonyl group.

Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated by a base (such as water) to yield the final carboxylic acid product and regenerate the acid catalyst.

Kinetic studies on the acid-catalyzed hydrolysis of similar esters, such as methyl acetate (B1210297), have been conducted to determine reaction rates and activation energies. youtube.comscribd.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid to produce a carboxylate salt and methanol. An acidification step is required in the workup to obtain the neutral carboxylic acid. masterorganicchemistry.com

The general mechanism for base-catalyzed hydrolysis is:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: This addition leads to a tetrahedral alkoxide intermediate.

Elimination of the leaving group: The intermediate collapses, and the methoxide ion is eliminated.

Acid-base reaction: The strong base, methoxide, deprotonates the carboxylic acid, leading to the carboxylate and methanol.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this means reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is typically an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in excess, or one of the products is removed as it is formed.

For instance, the transesterification of methyl acetate with n-butanol has been studied as a method to produce butyl acetate. google.com Similar principles apply to the transesterification of this compound. The reaction can be catalyzed by either acids or bases, following mechanisms similar to those of hydrolysis. In acid-catalyzed transesterification, the alcohol acts as the nucleophile attacking the protonated carbonyl group. In the base-catalyzed version, an alkoxide ion from the new alcohol acts as the nucleophile.

Reactant 1Reactant 2 (Alcohol)Product (Ester)Catalyst
This compoundEthanol (B145695)Ethyl 2-thienylacetateAcid or Base
This compoundPropanolPropyl 2-thienylacetateAcid or Base
This compoundButanolButyl 2-thienylacetateAcid or Base

Nucleophilic Acyl Substitution with Amines and Alcohols

Nucleophilic acyl substitution is a broad class of reactions where a nucleophile displaces the leaving group of an acyl derivative. masterorganicchemistry.comlibretexts.org In the case of this compound, the methoxy (B1213986) group (-OCH3) is the leaving group. Esters are less reactive towards nucleophiles than acid chlorides or anhydrides but can react with strong nucleophiles like amines. libretexts.orgchemistrytalk.org

The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of a 2-thienylacetamide. This reaction, known as aminolysis, typically requires heating. libretexts.org The mechanism involves the nucleophilic addition of the amine to the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the amide.

The direct reaction of a carboxylic acid with an amine can be challenging because the basic amine can deprotonate the carboxylic acid to form a non-reactive carboxylate salt. libretexts.org Therefore, starting from the ester, this compound, provides a more direct route to the amide under certain conditions. For more challenging amide formations, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used with the corresponding carboxylic acid (2-thienylacetic acid) to facilitate the reaction. libretexts.org

Reactant 1Reactant 2 (Amine)Product (Amide)
This compoundAmmonia2-Thienylacetamide
This compoundMethylamineN-methyl-2-thienylacetamide
This compoundDiethylamineN,N-diethyl-2-thienylacetamide
Formation of Other Esters

The transformation of this compound into other esters is primarily achieved through a process known as transesterification. This reaction involves the exchange of the methyl group of the ester with another alkyl group from an alcohol in the presence of a catalyst. The general mechanism for the acid-catalyzed transesterification of this compound proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, and subsequent elimination of methanol.

Research into the transesterification of various methyl esters has established common methodologies that are applicable to this compound. nih.govresearchgate.net The reaction is typically carried out by refluxing the methyl ester with an excess of the desired alcohol (e.g., ethanol, propanol) and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, or a base. researchgate.net The equilibrium of the reaction can be shifted towards the product by removing the methanol as it is formed.

While specific studies focusing solely on the transesterification of this compound are not extensively detailed in readily available literature, the principles of transesterification are well-established. nih.govresearchgate.net For instance, reacting this compound with ethanol in the presence of an acid catalyst would yield ethyl 2-thienylacetate and methanol.

Table 1: General Conditions for Transesterification of this compound

ReactantReagentCatalystProduct
This compoundEthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 2-thienylacetate
This compoundPropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOPr)Propyl 2-thienylacetate
This compoundButanolAcid (e.g., H₂SO₄) or Base (e.g., NaOBu)Butyl 2-thienylacetate

Reduction of the Carbonyl Group

The carbonyl group of the ester in this compound can be reduced to a primary alcohol, yielding 2-thiopheneethanol. nih.gov This transformation is a fundamental reaction in organic synthesis, often employing metal hydrides as reducing agents. masterorganicchemistry.com

Use of Metal Hydrides (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters. masterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com The reduction of this compound with LAH in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, effectively produces 2-thiopheneethanol. masterorganicchemistry.compatsnap.comgoogle.com The mechanism involves the nucleophilic attack of the hydride ion from the aluminohydride complex on the electrophilic carbonyl carbon of the ester. youtube.comchegg.com This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde to form the primary alcohol. masterorganicchemistry.comchegg.com

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent compared to LAH and is generally selective for aldehydes and ketones. masterorganicchemistry.comstackexchange.com Under standard conditions, NaBH₄ does not typically reduce esters. masterorganicchemistry.comreddit.com However, the reactivity of sodium borohydride can be enhanced to facilitate the reduction of esters like this compound. This can be achieved by conducting the reaction at higher temperatures or by the addition of a Lewis acid, such as calcium chloride or zinc chloride. reddit.comscite.ai The addition of a Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to hydride attack. scite.ai The reaction can also be carried out in methanol with heating. reddit.com

Table 2: Reduction of this compound with Metal Hydrides

ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF, followed by aqueous workup2-Thiopheneethanol
Sodium Borohydride (NaBH₄)Methanol, heat; or with added Lewis acids (e.g., CaCl₂, ZnCl₂)2-Thiopheneethanol

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution reactions. The acetyl group attached to the ring through a methylene (B1212753) bridge is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Electrophilic aromatic substitution is a key class of reactions for functionalizing the thiophene ring. masterorganicchemistry.com The nature of the substituent already present on the ring dictates the position and rate of further substitution.

Halogenation Studies (e.g., Bromination)

The bromination of thiophene derivatives is a well-studied electrophilic aromatic substitution reaction. For a substrate like this compound, the electron-withdrawing nature of the ester group directs bromination to the 5-position of the thiophene ring. A common and effective reagent for the bromination of activated or deactivated thiophenes is N-bromosuccinimide (NBS). researchgate.net The reaction is typically carried out in a suitable solvent such as acetic acid or a mixture of chloroform (B151607) and acetic acid.

Table 3: Bromination of this compound

ReagentSolventProduct
N-Bromosuccinimide (NBS)Acetic AcidMethyl 5-bromo-2-thienylacetate
Acylation and Nitration Investigations

Acylation: Friedel-Crafts acylation is a method to introduce an acyl group onto an aromatic ring. For thiophene and its derivatives, this reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). core.ac.uklibretexts.org In the case of this compound, the deactivating effect of the substituent would necessitate forcing conditions, and the acylation would be expected to occur at the 5-position. chemguide.co.uk

Nitration: Nitration of the thiophene ring in this compound can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The strong electron-withdrawing effect of the substituent makes nitration more difficult than for unsubstituted thiophene. The reaction is regioselective, with the nitro group being introduced at the 5-position. Milder nitrating agents may also be employed to avoid oxidation and other side reactions that can occur with the highly reactive thiophene ring. chegg.com

Table 4: Acylation and Nitration of this compound

ReactionReagentsProduct
AcylationAcyl chloride, Lewis Acid (e.g., AlCl₃)Methyl 5-acyl-2-thienylacetate
NitrationNitric Acid, Sulfuric AcidMethyl 5-nitro-2-thienylacetate

Oxidation of the Thiophene Ring

The thiophene ring in this compound is susceptible to oxidation, a reaction that can lead to various products depending on the oxidizing agent and reaction conditions. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. For instance, oxidation with peroxy acids, such as trifluoroperacetic acid, can yield the corresponding thiophene S-oxide. This intermediate is often reactive and can undergo further reactions, including dimerization or rearrangement.

Functionalization at the Alpha-Carbon of the Acetate Moiety

The carbon atom situated between the thiophene ring and the carbonyl group of the ester, known as the alpha-carbon, is activated by both adjacent groups. This activation makes the alpha-hydrogens acidic and susceptible to removal by a base, forming a nucleophilic enolate. This enolate is a key intermediate for various functionalization reactions.

The enolate of this compound can readily participate in alkylation reactions. libretexts.org By treating this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, the enolate can be generated quantitatively. youtube.com Subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) results in the formation of a new carbon-carbon bond at the alpha-position, yielding an α-alkylated product. libretexts.org The choice of the alkylating agent allows for the introduction of a variety of alkyl groups. It is crucial to use a strong base to ensure complete enolate formation and prevent self-condensation of the ester. libretexts.org

Similarly, acylation at the alpha-carbon can be achieved. The enolate of this compound can react with an acylating agent, such as an acid chloride or an anhydride, to introduce an acyl group. This reaction, a form of the Claisen condensation, leads to the formation of a β-keto ester derivative. For example, reaction with acetyl chloride in the presence of a suitable base would yield methyl 2-(2-thienyl)-3-oxobutanoate.

Table 1: Examples of Alpha-Functionalization Reactions of this compound

Reaction TypeReagentsProduct Structure
Alkylation1. LDA, THF, -78 °C2. CH₃I
Acylation1. NaH, THF2. CH₃COCl

The principles of enolate chemistry extend to intramolecular reactions, most notably the Dieckmann condensation. libretexts.org This reaction involves the intramolecular cyclization of a diester to form a cyclic β-keto ester. libretexts.org While this compound itself cannot undergo a Dieckmann condensation, a suitably modified derivative can. For instance, if the methyl group of the ester were extended to a chain containing another ester group, an intramolecular condensation could be induced.

A related example can be seen in the synthesis of pyran-diones from dehydroacetic acid, which involves an intramolecular cyclization reminiscent of the Dieckmann condensation. rsc.org In the context of this compound, a hypothetical derivative such as methyl 4-(2-(methoxycarbonylmethyl)thiophen-3-yl)butanoate could, upon treatment with a base like sodium ethoxide, undergo an intramolecular condensation to form a new six-membered ring fused to the thiophene ring. This would result in a thieno[3,2-c]pyran derivative, demonstrating the utility of this reaction in constructing complex heterocyclic systems.

Polymerization and Oligomerization Studies

The thiophene moiety in this compound makes it a suitable monomer for the synthesis of conducting polymers. Polythiophenes and their derivatives are a significant class of organic conducting polymers due to their environmental stability and tunable electronic properties.

Electrochemical polymerization is a common method for synthesizing polythiophene films. This technique involves the oxidation of the monomer at the surface of an electrode, leading to the formation of radical cations that couple to form polymer chains. A study on the electrochemical polymerization of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, a related thiophene ester, demonstrated the formation of an electroactive polymer film on a platinum electrode. redalyc.org The cyclic voltammogram of the polymer showed a characteristic oxidation peak, confirming the successful polymerization. redalyc.org

The synthesis of polymers from alkyl thienylacetate esters can be achieved through various polymerization methods. While the direct homopolymerization of this compound is not extensively documented, the copolymerization of similar monomers has been reported. For instance, the synthesis of copolymers of (S)-2-methylbutyl-2-(3-thienyl)acetate with pyrrole (B145914) and thiophene has been accomplished through constant current or constant potential electrolysis.

The resulting polymers, poly(alkyl thienylacetate esters), are of interest for their potential applications in electronic and optoelectronic devices. The ester group provides a site for further functionalization, allowing for the tuning of the polymer's properties or for the attachment of other molecules.

Electrochemical Polymerization of Thiophene-Based Esters

Copolymerization with Pyrrole and Thiophene

This compound can serve as a monomer in electrochemical copolymerization reactions with other heterocyclic monomers like pyrrole and thiophene derivatives. This process allows for the creation of copolymers with properties intermediate to those of the respective homopolymers, or with entirely new functionalities. The ester group on the thiophene monomer can influence solubility and subsequent post-polymerization modifications.

The copolymerization is typically carried out via electrochemical methods, such as cyclic voltammetry. In this process, a solution containing this compound and a comonomer (e.g., pyrrole or 3-methylthiophene) is subjected to a cycling potential. This initiates the oxidation of the monomers at the electrode surface, leading to the formation of a copolymer film. The composition and properties of the resulting copolymer can be tuned by adjusting the feed ratio of the monomers in the electrolyte solution.

Research on analogous compounds, such as the copolymerization of 2-(3-Thienylethyl)-3-thiopheneacetate with 3-methylthiophene, provides a model for the experimental conditions that would be employed. nih.gov The resulting copolymer films can be characterized using techniques like cyclic voltammetry and FT-IR spectroscopy to confirm their electrochemical activity and chemical structure. nih.gov Studies on copolymers of pyrrole and N-methylpyrrole have shown that the redox potentials and conductivity of the resulting materials are dependent on the copolymer composition, indicating that true random copolymers are formed rather than simple mixtures of homopolymers. organic-chemistry.org This principle is applicable to the copolymerization involving this compound.

Table 1: Representative Experimental Conditions for Electrochemical Copolymerization

Parameter Value/Condition
Monomers This compound, Pyrrole or 3-Methylthiophene
Solvent Anhydrous Acetonitrile (CH₃CN)
Supporting Electrolyte 0.5 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Monomer Concentration 0.1 M - 0.2 M
Monomer Feed Ratio Varied to control copolymer composition
Technique Cyclic Voltammetry (CV)
Potential Range 0 to 1.8 V (vs. Ag/AgCl)
Scan Rate 100 mV/s

| Working Electrode | Platinum (Pt) or Gold (Au) coated slide |

Mechanism of Electrochemical Polymerization

The electrochemical polymerization of this compound, like other thiophene derivatives, proceeds through an oxidative coupling mechanism. The process is initiated by the application of an electrical potential sufficient to oxidize the monomer. The generally accepted mechanism involves several key steps:

Monomer Oxidation: The thiophene ring of this compound is oxidized at the anode to form a radical cation. The ester group (-CH₂COOCH₃) influences the oxidation potential required for this step. mdpi.com

Radical Cation Coupling: Two radical cations couple, typically at the α-positions (C5) of the thiophene rings, which are the most electron-rich and sterically accessible sites. This coupling results in the formation of a dimeric dication.

Deprotonation: The dimer expels two protons to regain aromaticity, forming a neutral bithiophene derivative.

Propagation: This dimer is more easily oxidized than the original monomer. It is rapidly oxidized to its radical cation, which can then couple with another monomer radical cation. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of oligomeric and then polymeric chains on the electrode surface. elsevierpure.comnih.gov

The polymer growth is understood to occur through the electrophilic aromatic substitution of the radical cations onto neutral thiophene monomers. mdpi.com The rate of polymerization and the quality of the resulting polymer film are highly dependent on experimental parameters such as the monomer concentration, the applied potential, and the choice of solvent and electrolyte. mdpi.com

Synthesis of Cross-Conjugated Aromatic Polyketones Incorporating Thiophene Units

Aromatic polyketones are a class of high-performance polymers known for their thermal stability and mechanical strength. researchgate.net While direct polymerization of this compound into a polyketone is not a standard route, it can serve as a key precursor for a monomer suitable for Friedel-Crafts acylation polymerization. This synthetic strategy involves multiple steps to first create a reactive monomer, which is then polymerized.

The proposed pathway is as follows:

Conversion to 2-Thiopheneacetyl chloride: The starting material, this compound, is first converted to 2-Thiopheneacetyl chloride. This is a two-step process: a. Hydrolysis: The ester is hydrolyzed to 2-Thiopheneacetic acid. b. Acyl Chlorination: The resulting carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride or trichloromethyl carbonate, to yield 2-Thiopheneacetyl chloride. google.comgoogle.com This intermediate is a reactive monomer containing both an electron-rich aromatic ring (thiophene) and an electrophilic acyl chloride group.

Friedel-Crafts Polymerization: The 2-Thiopheneacetyl chloride monomer can then undergo a self-condensation polymerization via a Friedel-Crafts reaction. rsc.orgaun.edu.eg In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride group of one monomer will acylate the electron-rich 5-position of the thiophene ring of another monomer. orgsyn.org This reaction, repeated successively, forms a polymer chain where thiophene rings are linked by keto (-C=O) and methylene (-CH₂-) groups, creating a cross-conjugated aromatic polyketone. The resulting polymer structure combines the properties of polyketones with the electronic characteristics of the thiophene heterocycle.

Spectroscopic Characterization Methodologies for Methyl 2 Thienylacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds like methyl 2-thienylacetate. researchgate.net It provides insights into the chemical environment of individual protons and carbon atoms, allowing for the comprehensive determination of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the methyl ester protons and the protons on the thiophene (B33073) ring.

The typical chemical shifts (δ) for the protons of this compound are observed in specific regions of the spectrum. The methyl protons of the ester group (–COOCH₃) typically appear as a sharp singlet around 3.6-3.7 ppm. libretexts.orgchemicalbook.comchemicalbook.comdocbrown.info The protons of the methylene (B1212753) group (–CH₂–) adjacent to the thiophene ring and the carbonyl group resonate at approximately 3.6-3.8 ppm. chemicalbook.com The protons on the thiophene ring appear in the aromatic region, generally between 6.9 and 7.4 ppm. The specific shifts and coupling patterns of these thiophene protons provide information about their relative positions on the ring.

Purity assessment is also a critical application of ¹H NMR. The integration of the peak areas in the spectrum corresponds to the ratio of the protons in different chemical environments. docbrown.info For a pure sample of this compound, the ratio of the integrated signals for the methyl, methylene, and thiophene protons should align with the expected 3:2:3 ratio. The presence of unexpected signals can indicate impurities.

Table 1: ¹H NMR Chemical Shift Ranges for this compound

Proton Group Chemical Shift (δ, ppm) Multiplicity
Thiophene-H 6.9 - 7.4 Multiplet
-CH₂- 3.6 - 3.8 Singlet
-OCH₃ 3.6 - 3.7 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Unlike ¹H NMR, peak splitting due to carbon-carbon coupling is not typically observed due to the low natural abundance of the ¹³C isotope. compoundchem.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 165 and 190 ppm. oregonstate.edu The carbons of the thiophene ring resonate in the aromatic region, generally from 125 to 170 ppm. oregonstate.edu The carbon of the methyl group (–OCH₃) appears at a higher field, around 50-60 ppm, while the methylene carbon (–CH₂–) is typically observed in the 30-40 ppm range.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Group Chemical Shift (δ, ppm)
C=O (Ester) 165 - 190
Thiophene-C 125 - 170
-OCH₃ 50 - 60
-CH₂- 30 - 40

For more complex derivatives of this compound or for unambiguous assignment of all proton and carbon signals, advanced NMR techniques such as two-dimensional (2D) NMR are employed. ipb.ptresearchgate.netlibretexts.org These methods provide correlation data between different nuclei, offering a more detailed picture of the molecular structure. pitt.edu

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. libretexts.org For instance, it can definitively map the connectivity of the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. springernature.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. ipb.pt It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

These advanced techniques are crucial for the structural elucidation of novel or complex thienylacetate derivatives. diva-portal.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. docbrown.info

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and thiophene functionalities.

Ester Group: The most prominent feature of the ester group is the strong C=O (carbonyl) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. pressbooks.pub Another key absorption is the C–O stretching vibration, which is usually observed between 1300 and 1000 cm⁻¹. docbrown.info

Thiophene Group: The thiophene ring exhibits several characteristic vibrations. The C–H stretching vibrations of the aromatic ring are typically found around 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring usually give rise to one or more bands in the 1600-1450 cm⁻¹ region. The C–S stretching vibration can be more difficult to identify but may appear in the fingerprint region. The pattern of out-of-plane C–H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the thiophene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Thiophene C–H stretch 3100 - 3000 Medium
Ester C=O stretch 1750 - 1735 Strong
Thiophene C=C stretch 1600 - 1450 Variable
Ester C–O stretch 1300 - 1000 Strong
Thiophene C–H out-of-plane bend 900 - 650 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). The m/z value of this molecular ion corresponds to the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the compound and can provide valuable structural information. libretexts.orgchemguide.co.uk For this compound, common fragmentation pathways may include:

Loss of the methoxy (B1213986) group (•OCH₃) to give a [M-31]⁺ peak.

Loss of the carbomethoxy group (•COOCH₃) to give a [M-59]⁺ peak.

Cleavage of the bond between the methylene group and the thiophene ring, leading to the formation of a thienylmethyl cation or a related fragment.

The analysis of these fragmentation patterns, often in conjunction with high-resolution mass spectrometry (HRMS) which provides highly accurate mass measurements, can confirm the elemental composition and structure of this compound and its derivatives. researchgate.net

GC-MS for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for determining the purity of this compound and identifying its components. nih.gov In a typical GC-MS analysis, the sample is vaporized and separated into its constituent parts in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. csic.es

The retention time from the gas chromatograph and the mass spectrum from the detector are used in conjunction to confirm the identity and assess the purity of the analyte. nih.gov This technique is widely used in quality control and for the analysis of volatile compounds in complex mixtures. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. measurlabs.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high level of accuracy is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). thermofisher.com

For this compound, HRMS provides an exact mass measurement, which helps to confirm its molecular formula (C₇H₈O₂S). This capability is invaluable for the structural elucidation of new derivatives and for verifying the composition of synthesized compounds. measurlabs.com The precision of HRMS significantly enhances confidence in the identification of unknown compounds. alevelchemistry.co.uk

Below is a table showcasing the difference in mass determination between standard and high-resolution mass spectrometry for two isobaric compounds.

CompoundMolecular FormulaNominal Mass (Da)Exact Mass (Da)
ButaneC₄H₁₀5858.0783
PropanalC₃H₆O5858.0419

This table illustrates how HRMS can differentiate between molecules with the same nominal mass based on their exact masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. uobabylon.edu.iq

In organic molecules like this compound, the absorption of UV-Vis radiation is typically restricted to functional groups containing valence electrons with low excitation energies. uobabylon.edu.iq The thiophene ring in this compound is a chromophore that gives rise to characteristic electronic transitions, such as π → π* and n → π* transitions. vscht.czslideshare.net These transitions occur within the 200-800 nm range of the UV-Vis spectrum. youtube.com

The UV-Vis spectrum of this compound and its derivatives can provide valuable information about their electronic structure and the extent of conjugation. Shifts in the absorption maxima can indicate modifications to the molecular structure or changes in the chemical environment.

Transition TypeDescriptionTypical Wavelength Range
σ → σExcitation of an electron from a σ bonding orbital to a σ antibonding orbital.< 200 nm (Vacuum UV)
n → σExcitation of an electron from a non-bonding orbital to a σ antibonding orbital.150-250 nm
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.200-600 nm
n → πExcitation of an electron from a non-bonding orbital to a π antibonding orbital.200-600 nm

This table summarizes the common electronic transitions observed in UV-Vis spectroscopy.

Crystallographic Studies of Related Thiophene-Acetate Structures

In other studies, the crystal structures of various thiophene derivatives have been elucidated, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net For example, the analysis of asymmetrical twistacenes containing thiophene units has revealed their twisted molecular conformations. nih.gov Such crystallographic data are crucial for understanding the structure-property relationships in these materials and for the rational design of new compounds with desired characteristics. acs.org

Compound/ComplexKey Crystallographic Features
[Pb(2tpacCOO)₂(H₂O)]n7-coordinated Pb(II) center, 1D stair-like chains. rsc.org
[Pb(3tpacCOO)₂]n6-coordinated Pb(II) center, 1D chain topology. rsc.org
Asymmetrical Thiophene TwistacenesTwisted structures with significant torsion angles. nih.gov

This table presents key findings from crystallographic studies of related thiophene-acetate compounds.

Theoretical and Computational Studies of Methyl 2 Thienylacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical analysis of methyl 2-thienylacetate, offering a detailed picture of its electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies dedicated solely to this compound are not abundant in the literature, the principles of DFT can be applied to predict its properties. DFT calculations can elucidate the distribution of electron density, molecular orbitals, and electrostatic potential, which are key to understanding the molecule's reactivity. osti.gov

For instance, a DFT analysis of related thiophene (B33073) derivatives has been used to determine reactive sites by examining the Fukui function, which indicates the propensity of a site to undergo nucleophilic or electrophilic attack. nih.gov In the case of this compound, the thiophene ring, being an electron-rich heterocycle, and the carbonyl group of the ester are expected to be the primary sites of chemical reactivity. umsl.edu The sulfur atom contributes to the aromaticity of the thiophene ring by donating a pair of electrons to the π-system. iosrjournals.org

Key electronic properties that can be determined for this compound using DFT include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl group and the sulfur atom, indicating regions susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge transfer within the molecule and the nature of the chemical bonds. nih.gov

A theoretical study on 3-thiophene acetic acid, a closely related compound, utilized DFT with the B3LYP functional to analyze its electronic properties, including HOMO-LUMO analysis and MEP, demonstrating the utility of this approach for understanding such molecules. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule due to the rotational freedom around the single bonds connecting the thiophene ring, the methylene (B1212753) group, and the ester moiety. Understanding its conformational preferences is crucial as they can influence its physical, chemical, and biological properties.

Conformational analysis can be performed using computational methods such as molecular mechanics or quantum chemical calculations to identify stable conformers and the energy barriers between them. For flexible molecules like this compound, a systematic search of the conformational space can reveal the most populated conformations at a given temperature. Studies on other flexible esters have shown that even for relatively simple molecules, multiple low-energy conformations can exist. acs.org

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent). researchgate.netmdpi.com This approach can provide information on:

The time-averaged distribution of different conformers.

The rates of interconversion between different conformations. acs.org

The influence of the environment, such as the solvent, on conformational preferences.

Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Computational NMR and IR Spectral Prediction

The prediction of NMR and IR spectra through computational methods can aid in the structural elucidation of molecules and the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule's IR spectrum can also be predicted using computational methods. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. The resulting calculated spectrum can be compared with experimental data to assign the observed absorption bands to specific molecular vibrations. A study on 2-thiophene carboxylic acid demonstrated the use of DFT (B3LYP/6-31G**) to calculate its vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. iosrjournals.org This approach could be similarly applied to this compound to aid in the interpretation of its vibrational spectrum.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. For this compound, computational studies could be employed to explore various reactions, such as its hydrolysis, esterification, or reactions involving the thiophene ring.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For example, a computational study on the thionation of carbonyl compounds, including esters, with Lawesson's reagent used DFT to elucidate the reaction mechanism, identifying a two-step process and confirming the concerted and asynchronous nature of the key steps. unict.it

Similarly, quantum chemistry calculations have been used to study the combustion chemistry of small esters like methyl acetate (B1210297), providing detailed kinetic models and understanding of reaction pathways. osti.govuniversityofgalway.ie Such computational approaches could be extended to investigate the reaction mechanisms of this compound, providing a molecular-level understanding of its chemical transformations.

Transition State Analysis for Synthetic Pathways

The primary synthetic route to this compound is the Fischer esterification of 2-thienylacetic acid with methanol (B129727), catalyzed by a strong acid. Transition state theory and computational modeling, particularly using Density Functional Theory (DFT), allow for a detailed examination of this reaction's energy landscape.

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.com While specific computational studies detailing the transition state for the esterification of 2-thienylacetic acid are not extensively available in the reviewed literature, the mechanism is well-established. The key steps involve:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-thienylacetic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile, attacking the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The departure of a water molecule results in a protonated ester.

Deprotonation: The final step is the deprotonation of the protonated ester to yield this compound and regenerate the acid catalyst.

Illustrative Data for a Generic Fischer Esterification Transition State:

ParameterValueDescription
Reaction R-COOH + R'-OH ⇌ R-COOR' + H₂OGeneral Fischer Esterification
Computational Method DFT (B3LYP/6-31G*)A common method for such calculations.
Key Transition State Tetrahedral Intermediate FormationThe rate-determining step is often the nucleophilic attack or the elimination of water.
Activation Energy (Ea) 10-20 kcal/molTypical calculated energy barrier for the rate-determining step in acid-catalyzed esterification.

This table provides representative data for a generic Fischer esterification and is intended for illustrative purposes, as specific computational data for this compound synthesis was not found in the searched literature.

Understanding Selectivity in Reactions

Computational studies are crucial for predicting and understanding the regioselectivity of reactions involving substituted thiophenes like this compound. The thiophene ring is susceptible to electrophilic substitution, and the position of attack is directed by the existing substituent.

The carboxymethyl group (-CH₂COOCH₃) at the 2-position of the thiophene ring is an electron-withdrawing group due to the influence of the ester functionality. However, the methylene spacer (-CH₂-) mitigates this effect to some extent. In electrophilic aromatic substitution reactions, the directing effect of the substituent is paramount. For thiophene, electrophilic attack generally occurs preferentially at the C5 position when the C2 position is substituted with an electron-withdrawing group. This is because the resonance structures of the sigma complex intermediate show that the positive charge is better stabilized when the attack is at the C5 position.

Theoretical calculations, such as the analysis of Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, can quantify the reactivity of different positions on the thiophene ring. nih.gov These calculations typically show that for a 2-substituted thiophene with an electron-withdrawing group, the C5 position has the highest propensity for electrophilic attack.

Calculated Regioselectivity for Electrophilic Attack on a Model 2-Substituted Thiophene:

Position of AttackRelative Energy of Sigma Complex (kcal/mol)Predicted Major Product
C3 +5-10Minor
C4 +3-7Minor
C5 0 (Reference)Major

This table illustrates the expected relative energies of the intermediates for electrophilic attack on a thiophene ring with an electron-withdrawing group at the C2 position, based on general principles of thiophene reactivity. researchgate.net The C5 position is the most favored site for electrophilic substitution.

Computational models can also elucidate the mechanisms of other reactions, such as the photochemical isomerization of thiophene derivatives. researchgate.net These studies often reveal complex reaction pathways involving conical intersections and various intermediates, providing a deeper understanding than what can be gleaned from experimental observations alone.

Applications and Advanced Research Directions

Building Block in Complex Organic Synthesis

The chemical reactivity of the thiophene (B33073) ring and the ester functionality make Methyl 2-thienylacetate a versatile starting material for constructing more elaborate molecular architectures. It serves as a key intermediate, providing the essential thienylacetyl moiety that is a core component of several active pharmaceutical ingredients and novel chemical entities.

This compound is a fundamental component in the synthesis of various pharmacologically active compounds, where the thiophene group is often crucial for biological activity.

This compound is a precursor for the synthesis of di-(2-thienyl)acetic acid derivatives, which are key intermediates in the production of long-acting anticholinergic drugs used to treat chronic obstructive pulmonary disease (COPD).

For the synthesis of Tiotropium (B1237716) Bromide , the crucial intermediate is often methyl di(2-thienyl)glycolate. This is produced through reactions that ultimately rely on a thienylacetic acid scaffold. The synthesis involves the reaction of this glycolate (B3277807) with scopine (B3395896), followed by quaternization with methyl bromide to yield the final active molecule. biorxiv.orgsigmaaldrich.com Patent literature describes methods where di-(2-thienyl)-acetic acid is reacted with scopine to form the scopine ester, which is then quaternized. biorxiv.orgnih.gov

Similarly, the synthesis of Aclidinium (B1254267) Bromide involves the key intermediate 2-hydroxy-2,2-dithien-2-ylacetic acid 1-azabicyclo[2.2.2]oct-3(R) yl methyl ester. chemicalbook.com The 'dithien-2-ylacetic acid' portion highlights the importance of the structural motif derived from thienylacetic acid precursors.

This compound and its derivatives are instrumental in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), most notably Tiaprofenic acid . This drug, chemically known as 5-benzoyl-α-methyl-2-thiopheneacetic acid, is a potent anti-inflammatory and analgesic agent. synquestlabs.comprepchem.com

The synthesis pathways often involve the derivatization of a thiophene acetate (B1210297) core. One described method starts with the Friedel-Crafts reaction of thiophene, leading to ethyl alpha-methylthio-2-thiopheneacetate. nih.gov This intermediate is then methylated and desulfurized to produce ethyl alpha-methyl-2-thiopheneacetate. Subsequent benzoylation and hydrolysis yield Tiaprofenic acid. nih.gov Another industrially efficient method involves reacting 2-thienylmagnesiumbromide with sodium-2-bromopropionate to generate alpha-methyl-2-thiopheneacetic acid, the direct precursor to Tiaprofenic acid. synquestlabs.comnih.gov

Key Intermediates in Tiaprofenic Acid Synthesis
Intermediate CompoundRole in SynthesisReference
alpha-methyl-2-thiopheneacetic acidDirect precursor, undergoes benzoylation synquestlabs.comnih.gov
ethyl alpha-methyl-2-thiopheneacetateUndergoes benzoylation and hydrolysis nih.gov
diethyl 5-benzoyl-α-methyl-2-thiophene malonateUndergoes saponification, acidification, and decarboxylation prepchem.com

The 2-thienylacetyl group, derived from this compound, is a recognized side chain in the structure of some beta-lactam antibiotics. This moiety plays a role in the interaction of the antibiotic with bacterial enzymes.

The first-generation cephalosporin, Cephalothin , features a (thiophen-2-ylacetyl)amino side chain. Research into the kinetics of penicillin amidase from E. coli has shown that substituting the commonly used phenylacetyl group with a 2-thienylacetyl group results in only a slight decrease in the enzyme's catalytic efficiency. prepchem.com This demonstrates the viability of the thienylacetyl moiety in enzymatic processes used for the synthesis and modification of semi-synthetic penicillins and cephalosporins. prepchem.com Furthermore, computational studies have explored the modification of cephalothin's structure, which contains the 2-thiophen-2-ylacetyl group, to enhance its inhibitory activity against β-lactamase enzymes, highlighting the continued relevance of this chemical group in combating antibiotic resistance. biorxiv.org

The thiophene ring of this compound is a versatile platform for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry for their diverse pharmacological activities.

One notable example is the synthesis of thieno[3,2-c]pyridazine (B12973980) derivatives. A reported synthesis of the core structure involves a reaction sequence starting from an elaborate thiophene acetate derivative, specifically methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate. This intermediate undergoes condensation with hydrazine, followed by a series of oxidation steps to construct the fused pyridazine (B1198779) ring, ultimately yielding the thieno[3,2-c]pyridazine system. This demonstrates how the fundamental thiophene acetate structure can be elaborated and cyclized to form complex polycyclic aromatic systems.

Precursor for Pharmacologically Active Compounds

Materials Science Applications

While the thiophene ring itself is a critical component in materials science, particularly for the development of conductive polymers and organic electronics, the specific application of this compound in this domain is not widely documented. Its primary and well-established role in the scientific literature is as a high-value intermediate and building block in the synthesis of complex organic molecules for the pharmaceutical industry. Further research may explore its potential use in creating novel functional materials.

Development of Conducting Polymers

The thiophene ring is a fundamental unit in many conducting polymers due to its ability to support a delocalized π-electron system upon polymerization. While direct polymerization of this compound can be challenging, its derivatives are promising monomers for the synthesis of functionalized conducting polymers.

Research has demonstrated the successful electropolymerization of monomers derived from thiophene acetic acid, a close relative of this compound. For instance, a monomer synthesized from 3-thiopheneacetic acid and 2-(3-thienylethanol) has been electropolymerized to form durable films. mst.edu This copolymerization, often with other thiophene derivatives like 3-methylthiophene, allows for the creation of materials with tunable properties. mst.edu The ester group in such polymers can be subsequently modified, for example, through reduction to a hydroxyl group, which can then be re-esterified. mst.edu This post-polymerization modification opens up avenues for attaching various functional molecules, including biomolecules, to the conducting polymer backbone. mst.edu These findings underscore the potential of this compound as a precursor for creating functional conducting polymers for applications in sensors, electronic devices, and biocompatible materials.

Application in Organic Electronic Devices (e.g., Polyketones as semiconducting materials)

The field of organic electronics is continuously searching for new, easily synthesizable, and high-performance materials. Thiophene-based molecules are at the forefront of this research, particularly for applications in Organic Field-Effect Transistors (OFETs). Novel diketopyrrolopyrrole (DPP) derivatives functionalized with thienyl groups have been synthesized and shown to exhibit excellent charge-transport properties, acting as either n-type or p-type semiconductors. unito.it

A plausible pathway to novel semiconducting materials from this compound involves its conversion to poly(thienyl ketone)s. The synthesis of thienyl ketones can be achieved through palladium-catalyzed cross-coupling reactions of thiophene derivatives with various coupling partners. researchgate.net By designing appropriate monomers based on thienyl ketones derived from this compound, it is conceivable to synthesize novel polyketones. These polymers, with their extended π-conjugation along the backbone, could possess favorable semiconducting properties for use in organic electronic devices. The alternation of electron-donating thiophene rings and electron-withdrawing ketone groups can lead to materials with low optical bandgaps, a desirable feature for applications in organic photovoltaics and near-infrared photodetectors. unito.it

Advanced Mechanistic Studies in Organic Chemistry

Understanding the fundamental reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic methodologies. Advanced studies are shedding light on its photochemical behavior and the stereochemical outcomes of its derivatization reactions.

Elucidation of Photoreduction and Photochemical Coupling Mechanisms

The photochemistry of thiophene and its derivatives is a rich area of study, with implications for organic synthesis and materials science. The thiophene ring can undergo various photochemical transformations, including isomerization, cycloaddition, and coupling reactions. scispace.com

Photochemical coupling has been demonstrated in the synthesis of phenyl-2-thienyl derivatives. rsc.orgpsu.edu For example, the irradiation of halogenated thiophenes in the presence of benzene (B151609) can lead to the formation of a new carbon-carbon bond between the thiophene and benzene rings, proceeding through a thienyl radical intermediate. psu.edu Similarly, the photooxidative coupling of thiophenol derivatives to disulfides has been reported, highlighting the propensity of sulfur-containing aromatics to undergo light-induced coupling reactions. nih.gov

Furthermore, the ester functionality in this compound introduces the possibility of photoreduction. While direct photoreduction of the ester is challenging, the presence of photosensitizers can enable the reduction of related carbonyl derivatives. nih.gov Studies on the photoreduction of ketones and imines have shown that visible-light photoredox catalysis can generate ketyl radicals, which can then participate in various coupling reactions. nih.govresearchgate.net These mechanistic insights provide a foundation for exploring the photoreduction and photochemical coupling of this compound to synthesize more complex molecules under mild and controlled conditions.

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is paramount for the synthesis of well-defined and functional molecules. The substitution pattern on the thiophene ring and the stereochemistry of the side chain can significantly impact the properties of the final product.

Research in the broader field of heterocyclic chemistry provides valuable insights into achieving such control. For instance, the regioselective functionalization of 2-arylazetidines has been shown to be dependent on the nature of the substituent on the nitrogen atom, allowing for selective modification at either the ortho-position of the aryl ring or the benzylic position. rsc.org In the context of thiophene, the regioselectivity of reactions is often governed by the electronic and steric properties of the existing substituents.

Stereoselective synthesis is crucial when creating chiral molecules. Studies on the synthesis of substituted tetrahydropyrans and other heterocyclic systems have demonstrated highly stereoselective transformations, such as Michael additions and Horner-Wadsworth-Emmons olefinations, leading to specific diastereomers. nih.govresearchgate.net For this compound, derivatization reactions, particularly those involving the methylene (B1212753) group of the acetate side chain, could be designed to proceed with high stereoselectivity, yielding enantiomerically enriched products. The development of chiral catalysts and reagents is key to achieving this goal. For example, the stereoselective synthesis of new ensembles of diversely functionalized 1,3-thiaselenol-2-ylmethyl selenides has been achieved through a double rearrangement reaction, showcasing the intricate control possible in the synthesis of sulfur and selenium-containing heterocycles. nih.gov

Future Research Perspectives

The foundational research into the applications and mechanistic understanding of this compound paves the way for exciting future explorations. A key area of focus will be the development of novel catalytic systems to expand the synthetic utility of this compound.

Exploration of New Catalytic Reactions

The development of new catalytic reactions is a cornerstone of modern organic chemistry, enabling the efficient and selective synthesis of complex molecules. For this compound, the exploration of palladium-catalyzed cross-coupling reactions and C-H activation strategies holds significant promise.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to synthesize thienyl ketones from thiophene derivatives. researchgate.net Future research could focus on applying these methods directly to this compound or its derivatives to introduce a wide range of substituents onto the thiophene ring. The use of "homeopathic" palladium nanoparticle catalysis, which involves very low catalyst loadings, could make these processes more sustainable and cost-effective. free.fr

Furthermore, the direct functionalization of C-H bonds is an increasingly important area of research. Palladium-catalyzed C-H activation has been used for the cyclization of aromatic ketones, demonstrating the potential to form new rings by activating typically inert C-H bonds. rsc.org Applying C-H activation strategies to this compound could lead to novel and efficient routes for synthesizing complex polycyclic thiophene-containing structures. These advanced catalytic methods will undoubtedly expand the chemical space accessible from this versatile building block, leading to new materials and molecules with unique properties.

Development of Novel Derivatives with Enhanced Reactivity or Specific Properties

The inherent reactivity of the thiophene ring and the ester functionality in this compound make it a valuable scaffold for the development of novel derivatives. Researchers have focused on modifying its structure to enhance its reactivity for specific synthetic transformations or to imbue the resulting molecules with desirable properties, particularly for pharmaceutical applications.

A significant area of research has been the development of derivatives that serve as key intermediates in the synthesis of complex active pharmaceutical ingredients. One such example is the synthesis of methyl 2,2-dithienylglycolate, a crucial precursor for a range of anticholinergic agents used in treating Chronic Obstructive Pulmonary Disease (COPD), such as tiotropium bromide and aclidinium bromide. unimi.it The synthesis of this derivative, however, can be complicated by the formation of regioisomers, like methyl 2,3-dithienylglycolate, which can lead to impurities in the final drug product. unimi.it

To address this, research has focused on enhancing the regioselectivity of the synthesis. One successful approach involves modulating the reactivity of the thienyl anionic species. For instance, by using organolithium reagents derived from bromothiophenes instead of traditional Grignard reagents, a more selective reaction with dimethyl oxalate (B1200264) can be achieved. unimi.it This method allows for the controlled synthesis of either the desired methyl 2,2-dithienylglycolate or its regioisomer, which is critical for impurity characterization and control. unimi.it

Another avenue of investigation involves the synthesis of 5-aryl-2-acetylthiophene derivatives, which are recognized as important intermediates for compounds with potential biological activities, including antitumor and anti-inflammatory properties. mdpi.com The synthesis of these derivatives often begins with the Vilsmeier-Haack reaction of acetophenones to produce β-aryl-β-chloroacroleins. mdpi.com These intermediates then undergo cyclization with a sulfur source, such as sodium sulfide, followed by reaction with chloroacetone (B47974) to yield the target 5-aryl-2-acetylthiophenes. mdpi.com This multi-step synthesis demonstrates the derivatization of a thiophene core to create molecules with specific functionalities for further chemical exploration.

The following table summarizes key derivatives of this compound and related thiophene compounds, highlighting their enhanced properties or specific applications.

Derivative NameModification/Synthesis HighlightEnhanced Reactivity or Specific Property
Methyl 2,2-dithienylglycolateSynthesized via reaction of a 2-thienyl anion equivalent with an oxalate. unimi.itKey intermediate for anticholinergic drugs (e.g., tiotropium bromide). unimi.it
Methyl 2,3-dithienylglycolateFormation can be controlled by using specific thienyl lithium reagents. unimi.itRegioisomeric impurity in the synthesis of anticholinergic drug intermediates. unimi.it
5-Aryl-2-acetylthiophenesSynthesized from β-aryl-β-chloroacroleins via cyclization. mdpi.comIntermediates for developing new biologically active compounds. mdpi.com
3-Bromo-2-methylthiophenePrepared via reduction of a precursor compound using metal powder. google.comA functionalized derivative for further synthetic modifications. google.com

This targeted development of derivatives underscores the versatility of the this compound scaffold in organic synthesis and medicinal chemistry, enabling the creation of molecules with tailored reactivity and functionality.

Q & A

What are the critical handling precautions for Methyl 2-thienylacetate in laboratory settings?

Basic Question
this compound requires stringent safety protocols due to its acute toxicity (oral, dermal, and respiratory) and irritant properties. Key precautions include:

  • PPE : Nitrile or neoprene gloves (tested for permeation resistance), chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration or ABEK-P2 cartridges if vapor exposure is anticipated .
  • Ventilation : Local exhaust ventilation is mandatory to minimize airborne concentrations, especially during heating or aerosol-generating steps .
  • Containment : Avoid drainage disposal; use secondary containment trays to prevent environmental release .

How can researchers verify the purity of this compound, and what analytical methods are recommended?

Basic Question
Purity assessment is critical for reproducibility. Recommended methods include:

  • Chromatography : HPLC or GC-MS with a certified reference standard (≥98% purity) to quantify impurities .
  • Spectroscopy : 1^1H-NMR (δ 3.6–3.8 ppm for methyl ester protons) and FT-IR (C=O stretch at ~1740 cm1^{-1}) for structural confirmation .
  • Physical Properties : Compare observed boiling point (206.7°C at 760 mmHg) and refractive index against literature values .

What synthetic routes are feasible for this compound, and how can reaction yields be optimized?

Advanced Question
The ester is typically synthesized via thienylacetic acid esterification. Optimization strategies include:

  • Catalysis : Use sulfuric acid or DMAP (4-dimethylaminopyridine) to enhance esterification efficiency under reflux .
  • Solvent Selection : Toluene or dichloromethane improves miscibility and reduces side reactions .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and thermal stability (decomposition risk above 100°C) .
  • Workup : Neutralize residual acid with NaHCO3_3, followed by distillation under reduced pressure to isolate the product .

How should researchers address conflicting or incomplete toxicity data for this compound?

Advanced Question
Limited ecotoxicological and chronic toxicity data necessitate proactive risk mitigation:

  • In Vitro Assays : Conduct Ames tests (OECD 471) for mutagenicity and zebrafish embryo toxicity (FET) for acute aquatic impacts .
  • Threshold Assessment : Apply a 10x safety factor to acute oral LD50_{50} values (H302 classification: >300 mg/kg) for chronic exposure scenarios .
  • Environmental Monitoring : Track biodegradation (OECD 301F) and bioaccumulation potential (log Pow_{ow} estimation) if released inadvertently .

What are the best practices for stabilizing this compound during long-term storage?

Basic Question
Stability is influenced by storage conditions and chemical incompatibilities:

  • Temperature : Store at <25°C in amber glass containers to prevent photodegradation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic decomposition .
  • Moisture Control : Use desiccants (silica gel) in storage cabinets to minimize hydrolysis .

How can researchers design experiments to mitigate decomposition during high-temperature reactions?

Advanced Question
Decomposition pathways (e.g., thiophene ring oxidation) can be minimized via:

  • Inert Atmosphere : Use nitrogen/argon sparging to limit oxidative side reactions .
  • Catalyst Screening : Test Pd/C or zeolites to stabilize intermediates during coupling reactions .
  • Real-Time Monitoring : Employ inline FT-IR or Raman spectroscopy to detect early degradation products .

What methodologies are recommended for analyzing this compound in complex matrices (e.g., biological samples)?

Advanced Question
Sample preparation and detection require specificity:

  • Extraction : Liquid-liquid extraction (ethyl acetate:water, 1:1) or SPE cartridges (C18 phase) for matrix cleanup .
  • Detection : LC-MS/MS with MRM transitions (m/z 156 → 85 for quantification; m/z 156 → 111 for confirmation) .
  • Calibration : Use deuterated internal standards (e.g., methyl-d3_3 2-thienylacetate) to correct for matrix effects .

How should waste containing this compound be managed to comply with environmental regulations?

Basic Question
Follow hazardous waste protocols:

  • Neutralization : Treat acidic residues with 5% NaOH before disposal .
  • Containment : Collect waste in DOT-approved containers labeled "Flammable Liquid, n.o.s. (UN 1993)" .
  • Disposal : Engage licensed waste contractors for incineration (≥1200°C) to ensure complete combustion of sulfur-containing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.